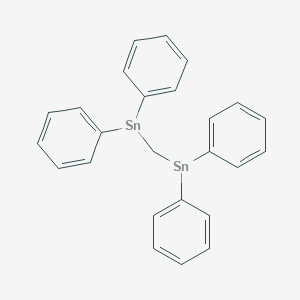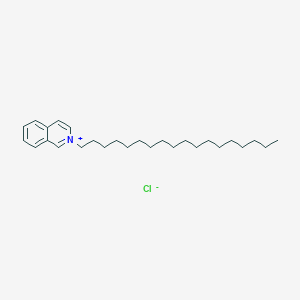![molecular formula C23H18NPS B14361812 N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 90250-74-1](/img/structure/B14361812.png)
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphorothioyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline moiety. The presence of both phosphorothioyl and diynyl groups makes it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of a diphenylphosphorothioyl precursor with a buta-1,3-diyn-1-yl intermediate. The reaction conditions often require the use of organometallic reagents, such as aryllithium or Grignard reagents, to facilitate the formation of the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphorothioyl group.
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline: Features a phosphanyl group instead of a phosphorothioyl group.
Uniqueness
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its phosphoryl and phosphanyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
| 90250-74-1 | |
Fórmula molecular |
C23H18NPS |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-(4-diphenylphosphinothioylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NPS/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
Clave InChI |
WFTZFTITZPDWIF-UHFFFAOYSA-N |
SMILES canónico |
CN(C#CC#CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)

![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)

